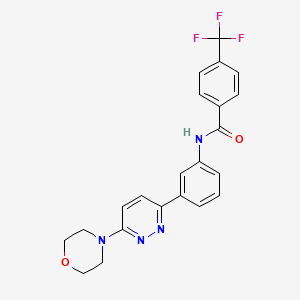
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small-molecule inhibitor that has been extensively studied in recent years. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent.
作用机制
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide exerts its biological effects by inhibiting the activity of several key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and STAT3. These pathways are involved in cell growth, survival, and proliferation, and their dysregulation is often observed in cancer and other diseases. By inhibiting these pathways, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It can induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of HIF-1α, a transcription factor that plays a critical role in angiogenesis and tumor growth. Additionally, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can inhibit the expression of several pro-inflammatory cytokines, indicating its potential for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied in preclinical models, providing a wealth of data on its biological effects and potential therapeutic applications. However, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its precise molecular targets and downstream effects. Additionally, its efficacy and safety in human subjects have not yet been established, and clinical trials are needed to evaluate its potential as a therapeutic agent.
未来方向
There are several future directions for the study of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical models. Further studies are needed to evaluate its efficacy and safety in human subjects, and clinical trials are needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Additionally, further studies are needed to elucidate its precise mechanism of action and downstream effects, which could provide insights into its potential therapeutic applications.
合成方法
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves a series of chemical reactions, starting with the reaction of 6-chloronicotinic acid with morpholine to form 6-morpholinonicotinic acid. This intermediate is then reacted with 3-aminobenzophenone to yield the desired product, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
科学研究应用
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-angiogenic effects, indicating its potential for the treatment of inflammatory diseases and angiogenesis-related disorders.
属性
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-6-4-15(5-7-17)21(30)26-18-3-1-2-16(14-18)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGOYMAXDSHUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

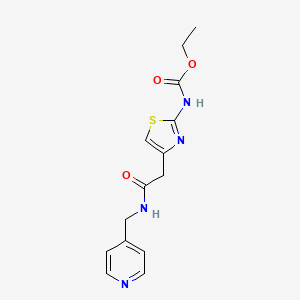
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
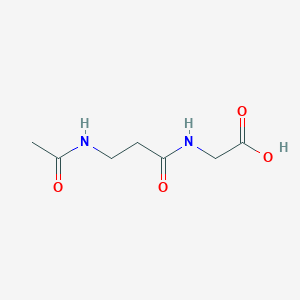
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)
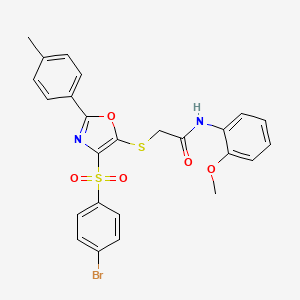
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)
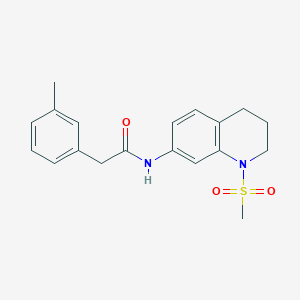
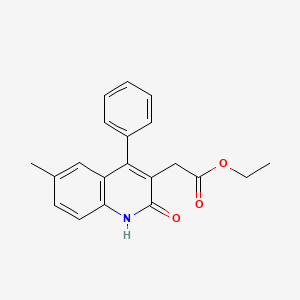
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)


![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)